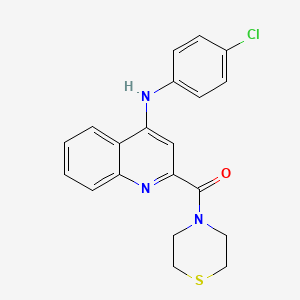
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((4-Chlorophenyl)amino)quinolin-2-yl)(thiomorpholino)methanone represents a novel structure within the realm of quinoline derivatives, characterized by the presence of a thiomorpholine group. This unique structural configuration has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClN3OS, with a molecular weight of 335.83 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, combined with a thiomorpholine moiety that may enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN3OS |
| Molecular Weight | 335.83 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline structure is known to interact with various biological pathways, potentially acting as an inhibitor or modulator of enzyme activity, which can lead to therapeutic effects in diseases such as cancer and infections.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study evaluating similar compounds demonstrated that quinoline-based structures could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The incorporation of the thiomorpholine group may enhance this effect due to increased lipophilicity and improved cellular uptake.
Antimicrobial Activity
Compounds containing quinoline and thiomorpholine moieties have shown promising antimicrobial activity against a range of bacterial strains. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Case Studies
- Antitumor Activity : A recent study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to this compound, against human breast cancer cells. The results indicated that these compounds induced significant cell death at nanomolar concentrations, suggesting strong antitumor potential.
- Antimicrobial Evaluation : In vitro studies on antimicrobial efficacy revealed that compounds with a similar structure displayed potent activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| (4-Aminoquinolin-2-yl)(thiomorpholino)methanone | Quinoline derivative | Moderate | Low |
| (8-Methoxy-N-phenylquinolin-2-yl)(thiomorpholino)methanone | Quinoline derivative | High | Moderate |
| (4-Chlorophenyl)(morpholino)methanone | Quinoline derivative | Low | Moderate |
Propiedades
IUPAC Name |
[4-(4-chloroanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-14-5-7-15(8-6-14)22-18-13-19(20(25)24-9-11-26-12-10-24)23-17-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRDXDNCVJPVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














